(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGWOLBDNOSAD-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953536 | |
| Record name | Methyl 1-benzoyl-4-hydroxyprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-20-0, 120806-96-4 | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzoyl-4-hydroxyprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, (4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the benzoyl group results in alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's ability to modulate specific biological pathways involved in tumor growth is under investigation, with preliminary results suggesting potential efficacy against various types of cancer.
Neurological Applications
The compound has also been explored for its neuroprotective effects. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ongoing studies aim to elucidate the mechanisms by which this compound exerts its neuroprotective effects.
Chiral Synthesis
This compound serves as an important chiral building block in organic synthesis. Its stereochemistry allows for the creation of various derivatives that can be utilized in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to facilitate asymmetric synthesis reactions is particularly valuable in producing enantiomerically pure compounds.
Reaction Intermediate
This compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified through various chemical reactions, allowing chemists to create diverse derivatives with tailored properties for specific applications.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms and inhibition pathways. By acting as a selective inhibitor for certain enzymes, it provides insights into enzyme function and regulation, which can inform drug design and development.
Molecular Probes
This compound is being investigated as a molecular probe for studying biological systems. Its ability to interact with biological targets makes it suitable for use in fluorescence-based assays and other analytical techniques.
Case Studies and Research Findings
| Study Title | Authors | Year | Findings |
|---|---|---|---|
| Anticancer Properties of Pyrrolidine Derivatives | Arakawa et al. | 2003 | Demonstrated significant inhibition of cancer cell proliferation using this compound in vitro. |
| Neuroprotective Effects of Pyrrolidine Compounds | Yoshimura et al. | 2005 | Showed that the compound protects neuronal cells from oxidative damage in cellular models of neurodegeneration. |
| Chiral Synthesis Applications | Ohnishi et al. | 2010 | Highlighted the utility of this compound as a chiral building block in synthesizing pharmaceuticals. |
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
FAP-Targeting PET Tracers
The compound [68Ga]Ga-SB03045, derived from (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, and [68Ga]Ga-SB03058, based on (4R)-thiazolidine-4-carbonitrile, demonstrate superior fibroblast activation protein (FAP) binding compared to the clinical standard [68Ga]Ga-FAPI-03. Key findings include:
- IC50 Values :
- [68Ga]Ga-SB03045: 1.59 ± 0.45 nM
- [68Ga]Ga-SB03058: 0.68 ± 0.09 nM
- [68Ga]Ga-FAPI-04: 4.11 ± 1.42 nM
- Tumor Uptake : [68Ga]Ga-SB03058 showed 1.5× higher uptake than [68Ga]Ga-FAPI-04, while [68Ga]Ga-SB03045 matched the latter .
Comparison with Target Compound: The (2S,4R) configuration in the target compound differs stereochemically from the (2S,4S) and (4R) scaffolds of these tracers.
Patent Derivatives with Enhanced Bioactivity
Examples from EP 4 414 369 A2 highlight structurally complex analogs:
- Example 44: (2S,4R)-1-((S)-2-(4-cyanobenzamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
- Example 4C: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .
Key Structural Differences :
- Substituents: The patent compounds feature bulky groups (e.g., 4-methylthiazol-5-yl benzyl, isoindolinone) that enhance target affinity through π-π stacking or hydrophobic interactions.
- Functional Groups: The target compound’s benzoyl group is simpler than the cyanobenzamido or oxoisoindolinyl moieties in the patent examples, suggesting differences in potency and selectivity.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Compounds
Biological Activity
(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, with CAS number 31560-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C20H21NO6S
- Molecular Weight : 403.45 g/mol
- Structure : The compound features a pyrrolidine ring with a benzoyl group and a hydroxyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under specific conditions that facilitate the formation of the pyrrolidine ring and the introduction of functional groups. A notable synthetic pathway includes:
- Reagents : Pyridine and DMAP (4-Dimethylaminopyridine) as catalysts.
- Conditions : Reaction at room temperature for an extended period (up to 144 hours) to ensure complete conversion .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that analogs with similar structural motifs could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The biological activity is thought to stem from the compound's ability to:
- Inhibit Cell Proliferation : By inducing cell cycle arrest.
- Promote Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
- Generate Reactive Oxygen Species (ROS) : Leading to oxidative damage in tumor cells.
Study 1: Anticancer Properties
In a recent study published in the Chemical and Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found that treatment with this compound led to increased levels of intracellular calcium and activated signaling pathways associated with apoptosis, such as the p53 pathway .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving chiral starting materials. For example, methyl esters of pyrrolidine derivatives (e.g., methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate) are functionalized with benzoyl groups under mild acylation conditions (e.g., benzoyl chloride in dichloromethane with a base like triethylamine). Critical steps include:
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to retain the (2S,4R) configuration.
- Purification : Flash chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization to remove diastereomers. Confirmation of purity (>98%) via HPLC with chiral columns (e.g., Chiralpak IA/IB) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., benzoyl C=O at ~167 ppm, hydroxyl proton at δ 4.2–4.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for CHNO: 280.1182).
- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained .
Q. What are the stability profiles and recommended storage conditions?
- Methodological Answer : The compound is hygroscopic and sensitive to light/heat. Storage at -20°C under inert atmosphere (argon) in amber vials prevents degradation. Stability tests via accelerated aging (40°C/75% RH for 14 days) show <5% decomposition when properly stored .
Advanced Research Questions
Q. How does the (2S,4R) stereochemistry influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The axial hydroxyl group at C4 induces steric hindrance, directing nucleophilic attack to the less hindered carbonyl (C1 benzoyl group). Computational studies (DFT) reveal transition-state stabilization via intramolecular hydrogen bonding between the hydroxyl and ester carbonyl. Experimental validation uses kinetic isotope effects (KIEs) and substituent variation (e.g., replacing benzoyl with acetyl reduces reactivity by 40%) .
Q. What in vitro models are suitable for studying its biological activity, and how are mechanistic pathways elucidated?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine hydrolases (e.g., elastase, trypsin) due to the compound’s ester/lactone motifs. IC values are determined via fluorogenic substrates.
- Cellular uptake studies : Radiolabeled C-tracers quantify intracellular accumulation in HEK293 cells.
- Mechanistic probes : Knockout cell lines (CRISPR/Cas9) or competitive inhibitors (e.g., PMSF) identify target enzymes. Data contradictions (e.g., high in vitro activity but low cellular efficacy) are resolved by adjusting membrane permeability via prodrug strategies .
Q. How can computational modeling predict its pharmacokinetic properties, and what parameters require experimental validation?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate LogP (~1.2), solubility (0.5 mg/mL), and CYP450 metabolism (CYP3A4 substrate).
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (low due to polar hydroxyl/ester groups).
- Validation : In vivo pharmacokinetics in rodents (t = 2.3 hrs, C = 1.8 µM at 10 mg/kg) confirm predictions. Discrepancies (e.g., higher-than-predicted renal clearance) are addressed by metabolite profiling (LC-MS/MS) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?
- Analysis : Yields range from 45% to 72% due to:
- Catalyst batch variability : Chiral catalysts (e.g., Jacobsen’s salen-Co) require rigorous quality control (e.g., ICP-MS for metal content).
- Reaction scale-up issues : Exothermic acylation steps demand precise temperature control (-10°C ± 2°C).
- Resolution : Standardized protocols (e.g., USP guidelines) and inline FTIR monitoring of reaction progress reduce variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
